
N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H16F2N4O3 and its molecular weight is 374.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis of Macrolides
Triamides formed from oxazoles, similar in structure to the compound , have been utilized in the synthesis of macrolides, including compounds like recifeiolide and curvularin. These macrolides have potential applications in pharmaceuticals and agrochemicals (Wasserman et al., 1981).
2. Metal-Organic Frameworks for Gas Sorption
Isomeric Zn(II)-based metal–organic frameworks constructed using bifunctional triazolate–carboxylate tecton have shown distinct gas sorption behaviors. These frameworks are relevant in gas storage and separation technologies (Chen et al., 2016).
3. Antipathogenic Activity of Derivatives
Thiourea derivatives, including those with elements similar to the target compound, have demonstrated significant antipathogenic activities, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings are crucial for developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
4. Acid-Base Properties and Supramolecular Structure Analysis
N-(Hydroxymethyl)triazolyl triflamides, which share structural similarities, have been studied for their acid-base properties and supramolecular structure. Such analyses are vital in the development of materials with specific chemical and physical properties (Shainyan et al., 2017).
5. Preparation of Hyperbranched Aromatic Polyimides
The compound is structurally related to materials used in the synthesis of hyperbranched aromatic polyimides, which are known for their solubility and potential applications in high-performance materials (Yamanaka et al., 2000).
6. Radioligand Binding Studies
Modified methyl 2-aminothiophene-3-carboxylates, which bear resemblance in their structure, have been used in radioligand binding studies to investigate their influence on neuronal receptors. Such studies are crucial in drug development and neuropharmacology (Sokolov et al., 2018).
7. Solid-Phase Synthesis of C-Terminal Peptide Amides
Polymer-supported benzylamides, related in function, have been used in the solid-phase synthesis of C-terminal peptide amides. This methodology is significant in peptide and protein research (Albericio & Bárány, 2009).
8. Antitubercular and Antibacterial Activities
N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities, demonstrating the potential of such compounds in treating infectious diseases (Bodige et al., 2020).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-1-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3/c1-10-17(18(25)21-16-5-4-11(19)6-15(16)20)22-23-24(10)12-7-13(26-2)9-14(8-12)27-3/h4-9H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIZJSRNFWXDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)OC)OC)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

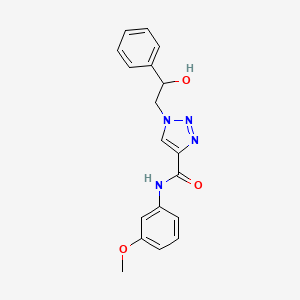
![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)
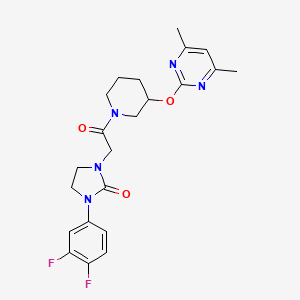
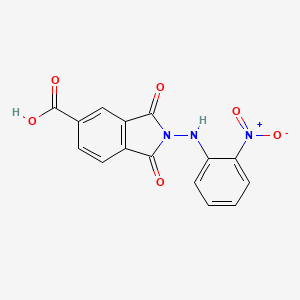


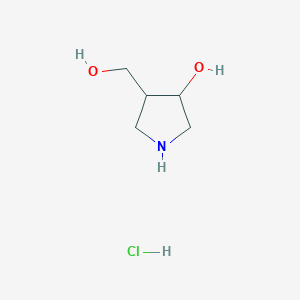
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

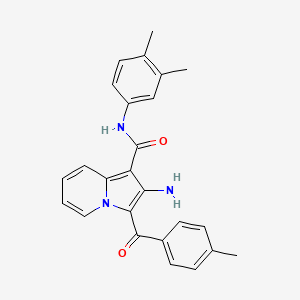
![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)
![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)
![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)